2-(2-Fluoronaphthalen-1-yl)acetic acid

描述

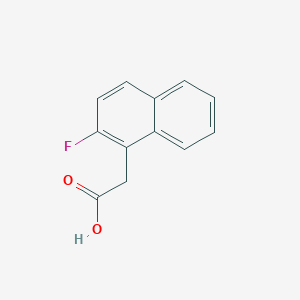

2-(2-Fluoronaphthalen-1-yl)acetic acid is a fluorinated derivative of naphthaleneacetic acid, featuring a fluorine atom at the 2-position of the naphthalene ring and an acetic acid group at the 1-position. Its molecular formula is C₁₂H₉FO₂, with a molecular weight of 204.20 g/mol .

属性

分子式 |

C12H9FO2 |

|---|---|

分子量 |

204.20 g/mol |

IUPAC 名称 |

2-(2-fluoronaphthalen-1-yl)acetic acid |

InChI |

InChI=1S/C12H9FO2/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12(14)15/h1-6H,7H2,(H,14,15) |

InChI 键 |

MNKROXOCIXJLNJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoronaphthalen-1-yl)acetic acid typically involves the introduction of a fluorine atom into the naphthalene ring followed by the attachment of an acetic acid group. One common method involves the fluorination of naphthalene using a fluorinating agent such as Selectfluor. The resulting fluoronaphthalene is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the acetic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to streamline the synthesis .

化学反应分析

Types of Reactions

2-(2-Fluoronaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the acetic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce alcohols or aldehydes .

科学研究应用

2-(2-Fluoronaphthalen-1-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(2-Fluoronaphthalen-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and specificity due to its electronegativity and ability to form strong hydrogen bonds. The acetic acid group can participate in various biochemical reactions, making the compound a versatile tool in research .

相似化合物的比较

Positional Isomers: 2-(4-Fluoronaphthalen-1-yl)acetic Acid

- Structure : The fluorine substituent is at the 4-position of the naphthalene ring.

- Molecular Formula : C₁₂H₉FO₂ (identical to the 2-fluoro isomer) .

- Key Differences :

- Electronic Effects : The 4-fluoro isomer may exhibit distinct electronic properties due to the fluorine’s position relative to the acetic acid group.

- Availability : The 4-fluoro derivative (CAS 3833-03-2) is commercially listed but currently unavailable , whereas the 2-fluoro isomer is referenced in synthetic contexts .

Parent Compound: 1-Naphthaleneacetic Acid

- Structure: No substituents on the naphthalene ring; acetic acid group at the 1-position.

- Molecular Formula : C₁₂H₁₀O₂; molecular weight 186.21 g/mol .

- Key Differences :

- Acidity : The fluorine atom in 2-(2-fluoronaphthalen-1-yl)acetic acid likely increases acidity compared to the parent compound due to its electron-withdrawing nature.

- Applications : 1-Naphthaleneacetic acid is widely used in plant growth regulation, while fluorinated analogs may have specialized roles in drug design .

Hydroxy-Substituted Analog: (2-Hydroxy-1-naphthyl)acetic Acid

Ester Derivatives: Allyl 2-(Naphthalen-2-yl)acetate

- Structure : Esterified acetic acid group with an allyl chain; naphthalene substituent at the 2-position.

- Molecular Formula : C₁₅H₁₄O₂; molecular weight 226.27 g/mol .

- Key Differences :

Data Table: Comparative Properties of Selected Compounds

生物活性

2-(2-Fluoronaphthalen-1-yl)acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and biological evaluations, providing a comprehensive overview of its activity in various biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of fluoronaphthalene derivatives with acetic acid in the presence of suitable catalysts. The process can be optimized for yield and purity using various organic synthesis techniques, including nucleophilic substitutions and coupling reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of naphthalene derivatives, including this compound. Research indicates that compounds with naphthalene moieties demonstrate significant cytotoxic effects against various cancer cell lines. For instance, naphthalene-substituted triazole derivatives exhibited remarkable in vitro cytotoxicity by inducing apoptosis in MDA-MB-231 breast cancer cells .

Table 1: Cytotoxic Activity of Naphthalene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6a | MDA-MB-231 | 1 | Induction of apoptosis |

| 8c | MDA-MB-231 | 1 | Induction of apoptosis |

| 2-FNAA | Various | TBD | TBD |

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. The presence of the fluorine atom may enhance lipophilicity and bioavailability, facilitating better interaction with biological membranes.

Case Studies

- Cytotoxicity Evaluation : In a study evaluating the cytotoxic effects of various naphthalene derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent response, with significant inhibition observed at higher concentrations.

- In Vivo Studies : Animal models treated with naphthalene derivatives showed reduced tumor growth rates compared to control groups. These findings suggest that compounds like this compound may have therapeutic potential in cancer treatment.

Safety and Toxicology

While evaluating the safety profile of naphthalene derivatives, acute toxicity studies have shown that certain compounds exhibit low toxicity levels at therapeutic doses. For instance, no significant adverse effects were noted at doses up to 40 mg/kg in preliminary animal studies . However, further investigations are necessary to establish a comprehensive safety profile for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。